molecular formula C12H21N6O4P B132672 6,7-Diisopropylpteridine-2,4-diamine phosphate CAS No. 84176-65-8

6,7-Diisopropylpteridine-2,4-diamine phosphate

Cat. No.: B132672
CAS No.: 84176-65-8
M. Wt: 344.31 g/mol
InChI Key: YNQBQYASRYRNRY-UHFFFAOYSA-N
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Description

6,7-Diisopropylpteridine-2,4-diamine phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H21N6O4P and its molecular weight is 344.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98771. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Antimalarial Agent 1 is the Plasmodium gallinaceum . This is a species of the plasmodium genus that causes malaria in poultry. The compound has shown to have an antimalarial index of 1:40 when tested against this organism .

Mode of Action

It is known to act as a nucleophile and serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds . These properties suggest that it may interfere with the biochemical processes of the Plasmodium gallinaceum, thereby inhibiting its growth and proliferation.

Biochemical Pathways

Given its nucleophilic properties and role in the synthesis of heterocyclic compounds, it is likely that it disrupts essential metabolic pathways in the plasmodium gallinaceum .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The result of the action of Antimalarial Agent 1 is the inhibition of the growth and proliferation of Plasmodium gallinaceum . This leads to a decrease in the severity of the malaria symptoms caused by this organism.

Biochemical Analysis

Biochemical Properties

It is known that this compound has an antimalarial index of 1:40 when tested against Plasmodium gallinaceum

Cellular Effects

It is known to have protective effects in mice infected with Vibrio cholerae This suggests that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to act as a nucleophile and serve as an intermediate in various chemical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6,7-Diisopropylpteridine-2,4-diamine phosphate vary with different dosages in animal models. It is known to show protective effects in mice infected with Vibrio cholerae Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking

Properties

IUPAC Name

6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQBQYASRYRNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233092
Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84176-65-8
Record name 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84176-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 84176-65-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98771
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Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-diisopropylpteridine-2,4-diamine phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y998EB9RG
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